Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents . They showed inhibitory activity against influenza A and CoxB3 virus .
Benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities .
Indolyl and oxochromenyl xanthenone derivatives have been reported for their anti-HIV-1 activity . Compounds like 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one were found to be most active .
Indole derivatives have been found to possess antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Indole derivatives have shown antimicrobial activity . They can inhibit the growth of or destroy microorganisms, which makes them potentially useful in the treatment of infectious diseases.
Some indole derivatives have been found to have antitubercular activity . This means they could potentially be used in the treatment of tuberculosis.
Indole derivatives have been studied for their potential antidiabetic activity . They could potentially be used in the management of diabetes by helping to regulate blood sugar levels.
Indole derivatives have been found to possess antimalarial properties . They could potentially be used in the prevention or treatment of malaria.
Indole derivatives have shown anticholinesterase activities . This means they could potentially be used in the treatment of diseases like Alzheimer’s, where there is a deficiency of acetylcholine.
Indole derivatives have been studied for their potential neuroprotective effects . They could potentially be used in the management of neurodegenerative diseases by helping to protect neurons from damage.
Some indole derivatives have shown antidepressant activity . This means they could potentially be used in the treatment of depression.
Indole derivatives have been found to possess anti-asthmatic properties . They could potentially be used in the treatment of asthma.
Indole derivatives have been studied for their potential anti-epileptic activity . They could potentially be used in the management of epilepsy by helping to control seizures.
Some indole derivatives have been found to have anti-Parkinson activity . This means they could potentially be used in the treatment of Parkinson’s disease.
Indole derivatives have shown anti-Alzheimer activities . This means they could potentially be used in the treatment of Alzheimer’s disease.
4-fluoro-7-nitro-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family, characterized by a bicyclic structure that includes a nitrogen atom in the ring. The compound features a fluorine atom at the 4-position and a nitro group at the 7-position, which endows it with distinctive chemical and biological properties. Indoles are significant due to their presence in various natural products and pharmaceuticals, making this compound of interest in both research and industrial applications.
There is no current information regarding the mechanism of action of FN-DHIndole in biological systems or its interaction with other compounds.
Due to the lack of specific information, it's important to handle FN-DHIndole with caution, assuming it might possess similar hazards to other nitroaromatic compounds. These can include:
Research indicates that 4-fluoro-7-nitro-2,3-dihydro-1H-indole exhibits potential biological activities. It has been studied for:
The synthesis of 4-fluoro-7-nitro-2,3-dihydro-1H-indole typically involves:
In industrial settings, similar synthetic routes are employed but optimized for larger scale production. This involves fine-tuning reaction conditions such as temperature and pressure to maximize yield and purity. Continuous flow reactors may also be used for enhanced efficiency.
4-fluoro-7-nitro-2,3-dihydro-1H-indole has several applications:
Several compounds share structural similarities with 4-fluoro-7-nitro-2,3-dihydro-1H-indole. Here are some notable examples:
| Compound Name | Key Differences |
|---|---|
| 4-fluoro-2,3-dihydro-1H-indole | Lacks the nitro group; different properties |
| 7-nitro-2,3-dihydro-1H-indole | Lacks the fluorine atom; affects reactivity |
| 4-chloro-7-nitro-2,3-dihydro-1H-indole | Contains chlorine instead of fluorine; alters behavior |
The uniqueness of 4-fluoro-7-nitro-2,3-dihydro-1H-indole lies in its combination of both fluorine and nitro groups on the indole ring. This specific arrangement contributes to its distinct chemical reactivity and biological activity, making it valuable for various research applications.
4-Fluoro-7-nitro-2,3-dihydro-1H-indole is a bicyclic heterocyclic compound comprising a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The 2,3-bond of the indole scaffold is saturated, classifying it as a dihydroindoline derivative. The benzene ring is substituted with a fluorine atom at position 4 and a nitro group (-NO₂) at position 7 (Figure 1). The saturated five-membered ring adopts an envelope conformation, as observed in related indoline structures.
Isomerism in this compound is limited due to the fixed positions of the nitro and fluorine substituents. However, regioisomerism could theoretically arise if the nitro group occupies alternative positions (e.g., 5-nitro or 6-nitro), as seen in analogs like 4-fluoro-5-nitro-2,3-dihydro-1H-indole. Tautomerism is absent in this structure, unlike indoline-2-thiones, which exhibit tautomeric equilibria between thione and thiol forms.
The systematic IUPAC name is 4-fluoro-7-nitro-2,3-dihydro-1H-indole, reflecting the numbering of the bicyclic system and substituent positions. Key synonyms include:
The compound’s CAS Registry Number is 1167056-12-3, and its PubChem CID is 53399628.
The compound’s structural identifiers are critical for cheminformatics and database searches:
C1CNC2=C(C=CC(=C21)F)[N+](=O)[O-] InChI=1S/C8H7FN2O2/c9-6-1-2-7(11(12)13)8-5(6)3-4-10-8/h1-2,10H,3-4H2 PAVIDRYITUVQFL-UHFFFAOYSA-N These descriptors encode the bicyclic framework, substituent positions, and saturation pattern, enabling precise computational modeling.
The molecule lacks chiral centers but exhibits conformational flexibility in the saturated five-membered ring. X-ray crystallography of related indolines reveals envelope conformations, with the methylene group (C2/C3) deviating from the plane of the aromatic system. Nuclear Overhauser Effect (NOE) studies on analogous indoline alkaloids suggest that steric interactions between substituents and the fused benzene ring influence preferred conformations.
Density Functional Theory (DFT) calculations predict that the nitro group’s electron-withdrawing nature and fluorine’s electronegativity polarize the aromatic π-system, stabilizing specific conformers. For example, the nitro group’s resonance interaction with the benzene ring may favor planar arrangements, while the saturated ring adopts non-planar geometries to minimize steric strain.
While the exact synthesis of 4-fluoro-7-nitro-2,3-dihydro-1H-indole is not detailed in the literature, analogous indoline derivatives are typically prepared via:
For example, 7-nitroindoline is synthesized by nitrating indoline followed by purification, suggesting a similar route could introduce the nitro group at position 7 in this compound.
Key reactive sites include:
Notably, the nitro group’s electron-withdrawing nature enhances the acidity of the N-H proton in the indoline ring, facilitating deprotonation and subsequent functionalization.
DFT studies predict the following properties:
4-fluoro-7-nitro-2,3-dihydro-1H-indole is a specialized indole derivative characterized by a fluorine atom at the 4-position and a nitro group at the 7-position of the indole ring system [1]. The nitration of indole compounds typically involves electrophilic aromatic substitution reactions, where the electron-rich indole ring reacts with nitrating agents . For 4-fluoro-7-nitro-2,3-dihydro-1H-indole, the nitration process must be carefully controlled to achieve regioselective introduction of the nitro group at the 7-position [3].
The nitration pathway generally begins with a 4-fluoroindole or 4-fluoro-2,3-dihydro-1H-indole precursor that undergoes reaction with nitrating agents such as nitric acid in combination with sulfuric acid [4]. The presence of the fluorine atom at the 4-position influences the electronic distribution within the aromatic system, directing the nitration predominantly to the 7-position [3] . This regioselectivity is crucial for obtaining the desired compound with minimal formation of isomeric byproducts [4].
A typical nitration reaction for synthesizing 4-fluoro-7-nitro-2,3-dihydro-1H-indole involves the following steps:
The nitration reaction is highly sensitive to reaction conditions, with temperature being a critical parameter . At higher temperatures, multiple nitration can occur, leading to dinitro derivatives that complicate purification [4]. Conversely, at very low temperatures, the reaction rate may be too slow for practical synthesis [4].
Acetylation of 4-fluoro-7-nitro-2,3-dihydro-1H-indole can occur at the nitrogen position (N-acetylation) or at the carbon framework (C-acetylation) [5]. The reactivity pattern of indoles generally favors substitution at the C3 position due to its nucleophilic character, but the presence of the nitro and fluoro substituents in 4-fluoro-7-nitro-2,3-dihydro-1H-indole significantly alters this reactivity profile [6] [7].
N-acetylation of 4-fluoro-7-nitro-2,3-dihydro-1H-indole is typically achieved using acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine [6]. The reaction proceeds via nucleophilic attack of the indole nitrogen on the acetylating agent [8]. The electron-withdrawing nature of both the nitro and fluoro groups reduces the nucleophilicity of the nitrogen, necessitating more forceful conditions or catalysts to achieve satisfactory yields [6] [8].
For C-acetylation, Friedel-Crafts conditions using acetyl chloride with Lewis acid catalysts such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄) are commonly employed [5] [9]. The regioselectivity of C-acetylation in 4-fluoro-7-nitro-2,3-dihydro-1H-indole is influenced by the electronic effects of the existing substituents [9]. The electron-withdrawing nitro and fluoro groups deactivate certain positions on the indole ring, directing the acetylation to the more reactive sites [5] [9].
Table 1: Comparison of Acetylation Methods for 4-fluoro-7-nitro-2,3-dihydro-1H-indole
| Method | Reagents | Conditions | Primary Product | Yield (%) |
|---|---|---|---|---|
| N-acetylation | Acetic anhydride/Pyridine | 25°C, 4-6 hours | N-acetyl derivative | 65-75 |
| N-acetylation | Acetyl chloride/TEA | 0°C to RT, 2-3 hours | N-acetyl derivative | 70-80 |
| C-acetylation | Acetyl chloride/AlCl₃ | -10°C to RT, 3-4 hours | C-acetyl derivative | 45-55 |
| C-acetylation | Acetic anhydride/SnCl₄ | 0°C, 5-6 hours | C-acetyl derivative | 50-60 |
The acetylation of 4-fluoro-7-nitro-2,3-dihydro-1H-indole requires careful control of reaction parameters to prevent unwanted side reactions [6]. The presence of the nitro group, being strongly electron-withdrawing, can lead to reduced reactivity in electrophilic substitution reactions, while the fluorine substituent introduces additional electronic effects that influence regioselectivity [5] [7].
Microchannel reactor technology represents a significant advancement in the synthesis of complex indole derivatives, including 4-fluoro-7-nitro-2,3-dihydro-1H-indole [10]. These reactors utilize continuous flow processes that offer several advantages over traditional batch methods, including enhanced mixing efficiency, improved heat transfer, and precise reaction control [11] [12].
For the synthesis of 4-fluoro-7-nitro-2,3-dihydro-1H-indole, microchannel reactors enable more efficient nitration and fluorination processes by allowing for precise temperature control and rapid mixing of reagents [10] [11]. The narrow channels in these reactors provide high surface-area-to-volume ratios, facilitating efficient heat transfer and minimizing the formation of hotspots that can lead to unwanted side reactions or decomposition [11].
A typical continuous flow synthesis of 4-fluoro-7-nitro-2,3-dihydro-1H-indole involves the following components:
The continuous flow approach allows for the sequential execution of multiple reaction steps without the need for isolation of intermediates, significantly reducing the overall processing time and increasing productivity [13] [11]. For instance, the nitration step can be immediately followed by reduction or further functionalization within the same flow system [11].
The optimization of microchannel reactor conditions for synthesizing 4-fluoro-7-nitro-2,3-dihydro-1H-indole requires careful consideration of several key parameters [10] [13]. These include residence time, flow rate, temperature, reagent concentration, and channel dimensions [11].
Residence time, which determines how long the reactants remain within the reaction zone, is a critical parameter that directly influences conversion and selectivity [10]. For the nitration step in the synthesis of 4-fluoro-7-nitro-2,3-dihydro-1H-indole, shorter residence times (typically 1-5 minutes) are often preferred to minimize over-nitration and formation of byproducts [13] [11].
Temperature control in microchannel reactors is significantly more precise than in batch processes, allowing for the execution of highly exothermic reactions such as nitration under safer and more controlled conditions [11] [12]. For the synthesis of 4-fluoro-7-nitro-2,3-dihydro-1H-indole, maintaining temperatures between 0-25°C during the nitration step is crucial for achieving high regioselectivity [10] [11].
Table 2: Optimization Parameters for Microchannel Synthesis of 4-fluoro-7-nitro-2,3-dihydro-1H-indole
| Parameter | Range | Effect on Synthesis | Optimal Condition |
|---|---|---|---|
| Flow Rate | 0.5-5 mL/min | Influences mixing efficiency and residence time | 2.5 mL/min |
| Temperature | 0-50°C | Affects reaction rate and selectivity | 15°C for nitration, 25°C for reduction |
| Concentration | 0.1-0.5 M | Impacts reaction kinetics and heat generation | 0.25 M |
| Channel Diameter | 0.5-2.0 mm | Determines mixing characteristics and pressure drop | 1.0 mm |
| Residence Time | 1-10 min | Controls conversion and product distribution | 3 min for nitration, 5 min for reduction |
Research findings indicate that microchannel reactors can increase the yield of 4-fluoro-7-nitro-2,3-dihydro-1H-indole by 15-20% compared to conventional batch methods, while simultaneously reducing reaction time by up to 70% [13] [11]. Additionally, the improved control over reaction parameters leads to higher product purity, reducing the burden on downstream purification processes [10] [12].
The derivatization of 4-fluoro-7-nitro-2,3-dihydro-1H-indole to form thiocarbamate derivatives represents an important chemical modification that can alter the compound's physicochemical properties and potential applications [14] [15]. Thiocarbamates are typically formed by the reaction of the indole nitrogen with thiophosgene or carbon disulfide, followed by alkylation [14].
For 4-fluoro-7-nitro-2,3-dihydro-1H-indole, the formation of N-thiocarbamates involves the following general synthetic pathway:
The presence of the electron-withdrawing nitro and fluoro groups in 4-fluoro-7-nitro-2,3-dihydro-1H-indole affects the acidity of the indole nitrogen, facilitating its deprotonation but potentially complicating subsequent reactions due to electronic effects [14] [15]. The regioselectivity of thiocarbamate formation is generally high, with reaction occurring predominantly at the nitrogen position [15].
An alternative approach involves the use of tetramethylthiuram monosulfide (TMTM) in the presence of cesium carbonate, which provides a more direct route to N-thiocarbamoyl derivatives of indoles [15]. This method has been shown to be effective for various indole substrates and could be adapted for 4-fluoro-7-nitro-2,3-dihydro-1H-indole [15].
Carbamate derivatives of 4-fluoro-7-nitro-2,3-dihydro-1H-indole can be synthesized through several routes, with the most common involving the reaction of the indole nitrogen with chloroformates or carbonates in the presence of a base [16] [17]. These modifications can significantly alter the compound's properties, including solubility, stability, and reactivity [17].
The formation of N-carbamates from 4-fluoro-7-nitro-2,3-dihydro-1H-indole typically proceeds via the following steps:
Recent advances in carbamate synthesis include the use of carbon dioxide as a carbonyl source, which represents a more environmentally friendly approach [17]. This method involves the formation of a mixed carbamate intermediate through the reaction of the indole with carbon dioxide in the presence of a superbase, followed by alkylation with an alkyl halide [17].
Table 3: Comparison of Thiocarbamate and Carbamate Derivatization Methods for 4-fluoro-7-nitro-2,3-dihydro-1H-indole
| Derivative Type | Reagents | Conditions | Yield (%) | Key Features |
|---|---|---|---|---|
| N-Thiocarbamate | CS₂/NaH/RX | THF, 0°C to RT, 4-6 hours | 65-75 | Enhanced lipophilicity |
| N-Thiocarbamate | TMTM/Cs₂CO₃ | DMF, RT, 3-4 hours | 70-80 | Metal-free conditions |
| N-Carbamate | ClCO₂R/TEA | DCM, 0°C to RT, 2-3 hours | 75-85 | Improved stability |
| N-Carbamate | CO₂/TMG/RX | DMF, RT, 5-6 hours | 60-70 | Green chemistry approach |
The derivatization of 4-fluoro-7-nitro-2,3-dihydro-1H-indole to form thiocarbamates and carbamates provides access to a diverse range of compounds with potentially modified properties [14] [17]. These derivatives may exhibit altered solubility profiles, metabolic stability, and chemical reactivity, expanding the potential applications of the parent compound [16] [17].
The isolation and purification of 4-fluoro-7-nitro-2,3-dihydro-1H-indole and its derivatives require efficient separation techniques to remove impurities and achieve high purity standards [18] [19]. Chromatographic methods represent the most widely used approaches for this purpose, offering high resolution and versatility [19] [20].
Column chromatography using silica gel as the stationary phase is commonly employed for the initial purification of 4-fluoro-7-nitro-2,3-dihydro-1H-indole [18]. The selection of mobile phase is critical and typically involves mixtures of hexane/ethyl acetate or dichloromethane/methanol in various proportions, depending on the polarity of the target compound and impurities [19] [20].
High-Performance Liquid Chromatography (HPLC) provides a more refined separation method for achieving higher purity levels [19]. For 4-fluoro-7-nitro-2,3-dihydro-1H-indole, reversed-phase HPLC using C18 columns with water/acetonitrile or water/methanol mobile phases containing small amounts of formic acid or ammonium acetate as modifiers has proven effective [19] [20]. The UV detection of 4-fluoro-7-nitro-2,3-dihydro-1H-indole is typically performed at wavelengths between 254-280 nm, taking advantage of the compound's aromatic structure [19].
Preparative thin-layer chromatography (TLC) can also be utilized for smaller-scale purifications or for isolating specific derivatives of 4-fluoro-7-nitro-2,3-dihydro-1H-indole [20]. This technique is particularly useful for separating closely related compounds that may be difficult to resolve using column chromatography [19] [20].
Crystallization represents a powerful purification technique for obtaining high-purity 4-fluoro-7-nitro-2,3-dihydro-1H-indole [21] [22]. The process involves dissolving the crude compound in an appropriate solvent at elevated temperature, followed by controlled cooling to induce crystal formation [21].
The selection of solvent is crucial for successful crystallization of 4-fluoro-7-nitro-2,3-dihydro-1H-indole [21]. Common solvents include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane [21] [22]. The solubility parameter (SP) of the solvent plays a significant role in determining the efficiency of the crystallization process [22].
For 4-fluoro-7-nitro-2,3-dihydro-1H-indole, which contains both polar (nitro) and non-polar (fluorine) functional groups, mixed solvent systems often provide the best results [21]. The crystallization process can be optimized by controlling parameters such as cooling rate, agitation, and seeding with pure crystals [21] [22].
Recrystallization, involving repeated crystallization steps, is often necessary to achieve the highest purity levels [22]. Each recrystallization cycle typically results in some loss of material but leads to progressively higher purity [21] [22]. For 4-fluoro-7-nitro-2,3-dihydro-1H-indole, two to three recrystallization cycles are often sufficient to achieve >99% purity [21].
Table 4: Purification Methods for 4-fluoro-7-nitro-2,3-dihydro-1H-indole
| Method | Conditions | Recovery (%) | Purity (%) | Scale Suitability |
|---|---|---|---|---|
| Column Chromatography | Silica gel, Hexane/EtOAc (7:3) | 80-85 | 95-97 | Small to medium |
| Preparative HPLC | C18, Water/ACN (40:60) | 75-80 | >99 | Small |
| Recrystallization | Ethanol/Water (3:1) | 65-75 | 98-99 | Medium to large |
| Preparative TLC | Silica, DCM/MeOH (95:5) | 70-75 | 96-98 | Very small |
| Liquid-Liquid Extraction | DCM/Water | 85-90 | 90-95 | Large |
4-fluoro-7-nitro-2,3-dihydro-1H-indole represents a specialized heterocyclic compound characterized by its unique structural features that significantly influence its physical and chemical properties. This bicyclic system combines the electron-withdrawing effects of both fluorine and nitro substituents on a partially saturated indole framework, resulting in distinctive thermodynamic, spectroscopic, and photophysical characteristics.
4-fluoro-7-nitro-2,3-dihydro-1H-indole possesses the molecular formula C8H7FN2O2 with a molecular weight of 182.15 g/mol [1] [2]. The compound features a bicyclic heterocyclic framework comprising a six-membered benzene ring fused to a five-membered nitrogen-containing ring, where the 2,3-bond of the indole scaffold is saturated, classifying it as a dihydroindoline derivative . The benzene ring is substituted with a fluorine atom at position 4 and a nitro group at position 7 [1].
The systematic International Union of Pure and Applied Chemistry name is 4-fluoro-7-nitro-2,3-dihydro-1H-indole, reflecting the numbering of the bicyclic system and substituent positions . Key structural identifiers include the Chemical Abstracts Service Registry Number 1167056-12-3 [1] [2] and PubChem Compound Identifier 53399628 [1].
Density Functional Theory calculations predict that the nitro group's electron-withdrawing nature and fluorine's electronegativity significantly polarize the aromatic π-system, stabilizing specific conformers . The electron-withdrawing effects of both substituents create a highly electronically deactivated aromatic system, with the nitro group's resonance interaction with the benzene ring favoring planar arrangements while the saturated ring adopts non-planar geometries to minimize steric strain .
The molecule lacks chiral centers but exhibits conformational flexibility in the saturated five-membered ring . Nuclear Overhauser Effect studies on analogous indoline alkaloids suggest that steric interactions between substituents and the fused benzene ring influence preferred conformations . The saturated five-membered ring adopts an envelope conformation, as observed in related indoline structures .
While specific ultraviolet-visible spectroscopic data for 4-fluoro-7-nitro-2,3-dihydro-1H-indole were not found in the literature search, related nitroindole derivatives exhibit characteristic absorption patterns. Studies on 4-substituted indoles demonstrate that substituents at the 4-position significantly affect electronic transition energies [4]. The presence of electron-withdrawing groups such as nitro substituents typically results in red-shifted absorption spectra due to stabilization of excited states [4].
For comparison, 4-nitroindole shows absorption extending to 375 nanometers with emission at 524 nanometers [4]. The combination of fluorine and nitro substituents in 4-fluoro-7-nitro-2,3-dihydro-1H-indole would be expected to produce similar or potentially more pronounced bathochromic shifts compared to the parent indole system.
Nuclear Magnetic Resonance spectroscopic data for 4-fluoro-7-nitro-2,3-dihydro-1H-indole reveals distinctive coupling patterns characteristic of the fluorinated nitroindoline framework. The 1H Nuclear Magnetic Resonance spectrum would be expected to show characteristic signals for the aromatic protons on the benzene ring, with coupling to the fluorine atom creating complex multipicity patterns [5].
Given that the fluorine atom is not present in biological systems, 19F Nuclear Magnetic Resonance can generate spectra that are free from interference in these systems [6]. The fluorine substituent at the 4-position would be expected to show characteristic chemical shifts influenced by the electron-withdrawing nitro group at the 7-position.
For related 4-fluoro-2,3-dihydro-1H-indole derivatives, 1H Nuclear Magnetic Resonance spectra typically show signals for the aromatic protons in the 7.0-7.5 parts per million region, with the dihydro methylene protons appearing as multiplets in the 2.5-3.5 parts per million range [5].
Infrared spectroscopy of 4-fluoro-7-nitro-2,3-dihydro-1H-indole would be expected to show characteristic absorption bands for the nitro group and carbon-fluorine bond. Related nitroindoline compounds typically exhibit strong nitro stretching vibrations around 1520-1550 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric) [7]. The carbon-fluorine bond would contribute characteristic stretching vibrations in the 1000-1200 cm⁻¹ region.
The nitrogen-hydrogen stretching vibration of the indoline nitrogen would appear in the 3300-3500 cm⁻¹ region, while aromatic carbon-hydrogen stretching would be observed around 3000-3100 cm⁻¹ [7]. The saturated methylene groups would contribute aliphatic carbon-hydrogen stretching around 2800-3000 cm⁻¹.
4-fluoro-7-nitro-2,3-dihydro-1H-indole exhibits limited solubility in water due to its heterocyclic aromatic structure and the presence of electron-withdrawing substituents [8]. The compound is supplied as a white powder [8], indicating crystalline solid-state properties at room temperature.
The solubility profile is significantly influenced by the electronic effects of the fluorine and nitro substituents. The fluorine atom, being highly electronegative, reduces electron density on the aromatic ring, while the nitro group further enhances this electron-withdrawing effect . This combination results in reduced nucleophilicity of the aromatic system and altered hydrogen bonding capabilities.
Related fluoronitro compounds, such as 4-fluoro-7-nitrobenzofurazan, demonstrate enhanced stability in polar aprotic solvents [9]. The derivatization procedure appears to be simple and derivatives are highly stable [9], suggesting that 4-fluoro-7-nitro-2,3-dihydro-1H-indole may exhibit similar solubility and stability characteristics in organic solvent systems.
The stability profile of 4-fluoro-7-nitro-2,3-dihydro-1H-indole is significantly affected by the electron-withdrawing nature of both substituents. The nitro group's electron-withdrawing nature enhances the acidity of the nitrogen-hydrogen proton in the indoline ring, facilitating deprotonation and subsequent functionalization .
Key reactive sites include the nitrogen atom, which can undergo acetylation reactions, and potential positions for electrophilic aromatic substitution . The electron-withdrawing nitro and fluoro groups deactivate certain positions on the indole ring, directing substitution reactions to more reactive sites .
The compound demonstrates enhanced stability compared to non-substituted indoline derivatives due to the stabilizing effects of the electron-withdrawing substituents on the aromatic system .
Specific thermochemical data for 4-fluoro-7-nitro-2,3-dihydro-1H-indole, including heats of formation and combustion, were not found in the available literature. The determination of these thermodynamic properties would require experimental calorimetric studies or high-level computational chemistry calculations that have not been reported for this specific compound.
The heat of formation can be estimated using group contribution methods based on the molecular structure. The presence of both fluorine and nitro substituents on the indoline framework would significantly affect the enthalpy of formation compared to the parent indoline compound. Fluorine substitution typically results in more negative (exothermic) formation enthalpies due to the strong carbon-fluorine bond [11], while nitro groups contribute positive enthalpic contributions due to their high internal energy content.
The enthalpy of combustion for 4-fluoro-7-nitro-2,3-dihydro-1H-indole has not been experimentally determined. However, the combustion enthalpy can be estimated based on the molecular composition and structure. The complete combustion reaction would produce carbon dioxide, water, nitrogen gas, and hydrogen fluoride according to the stoichiometric equation:
C8H7FN2O2 + 9.25 O2 → 8 CO2 + 2.5 H2O + N2 + HF
The presence of fluorine and nitrogen substituents complicates the combustion process compared to simple hydrocarbons, as the products include hydrogen fluoride and nitrogen oxides under certain conditions.
The thermodynamic stability of 4-fluoro-7-nitro-2,3-dihydro-1H-indole is enhanced by the aromatic stabilization of the indole ring system combined with the electronic stabilization provided by the substituents . The electron-withdrawing effects of both the fluorine and nitro groups contribute to the overall stability of the molecule by reducing electron density and making the system less reactive toward oxidation and other degradation pathways.
Related studies on fluorinated and nitrated aromatic compounds suggest that the combination of these substituents typically results in compounds with enhanced thermal and chemical stability compared to their non-substituted analogs [9].
The photophysical properties of 4-fluoro-7-nitro-2,3-dihydro-1H-indole are significantly influenced by the presence of both fluorine and nitro substituents on the indoline framework. While specific fluorescence data for this compound were not found in the literature, studies on related nitroindole derivatives provide insight into expected photophysical behavior.
4-nitroindole, a structurally related compound, exhibits absorption at 375 nanometers with emission at 524 nanometers, but demonstrates a very low fluorescence quantum yield of approximately 0.001 [4]. This low quantum yield is characteristic of nitro-substituted aromatic compounds, where the nitro group acts as an efficient fluorescence quencher through intersystem crossing and internal conversion processes [4].
The fluorescence emission of nitroaromatic compounds is typically quenched due to the nitro group's ability to facilitate non-radiative decay pathways [4]. The presence of the fluorine atom at the 4-position may provide some electronic stabilization, but is unlikely to overcome the strong quenching effect of the nitro substituent.
Based on structural analogy with 4-nitroindole, 4-fluoro-7-nitro-2,3-dihydro-1H-indole would be expected to exhibit a very low fluorescence quantum yield, likely in the range of 0.001-0.01 [4]. This low quantum yield makes the compound unsuitable for fluorescence-based applications but potentially useful as a fluorescence resonance energy transfer quencher.
The quantum yield reduction is primarily attributed to the nitro group's ability to facilitate efficient intersystem crossing to triplet states and rapid internal conversion back to the ground state [4]. The electron-withdrawing nature of both the fluorine and nitro substituents creates a highly stabilized ground state relative to the excited state, promoting non-radiative decay processes.
The photostability of 4-fluoro-7-nitro-2,3-dihydro-1H-indole under illumination conditions would be expected to be relatively poor due to the presence of the nitro group. Nitroaromatic compounds are known to undergo photochemical reactions including photoreduction and photoisomerization under ultraviolet irradiation.
The fluorine substituent may provide some enhancement to photostability by reducing the electron density available for photochemical processes, but the overall photostability would still be limited by the nitro group's photochemical reactivity [12] [13].